molecular formula C10H9F3O5S B3143685 (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid CAS No. 533931-60-1

(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid

Cat. No. B3143685
CAS RN: 533931-60-1
M. Wt: 298.24 g/mol
InChI Key: NHVNEQGTEVFGPL-ZCFIWIBFSA-N
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Description

The compound you mentioned contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used in trifluoromethylation of carbon-centered radical intermediates .


Chemical Reactions Analysis

The trifluoromethyl group is often used in trifluoromethylation of carbon-centered radical intermediates . This suggests that “®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid” might undergo similar reactions.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid, due to its polyfluoroalkyl chemical structure, has been studied for its environmental biodegradability. Studies have explored the microbial degradation pathways, half-lives, and potential for defluorination of similar compounds, providing insights into their environmental fate and effects (Liu & Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids

Research has also focused on understanding the developmental toxicity of perfluoroalkyl acids and their derivatives, highlighting the importance of studying the effects of compounds like this compound in relation to human health risk assessments (Lau, Butenhoff, & Rogers, 2004).

Bioaccumulative Potential of PFCAs

The bioaccumulation potential of perfluorinated carboxylates (PFCAs), which share structural similarities with this compound, has been critically reviewed. This research helps assess the environmental persistence and potential risks associated with exposure to such compounds (Conder et al., 2008).

Use in Organic Synthesis

Trifluoromethanesulfonic acid, a related compound, has been widely used in organic synthesis, including in electrophilic aromatic substitution reactions and the synthesis of carbo- and heterocyclic structures. This research highlights the chemical utility of the trifluoromethylsulfonyl group present in this compound (Kazakova & Vasilyev, 2017).

Biological Monitoring of Polyfluoroalkyl Substances

The environmental and health impacts of polyfluoroalkyl substances, including those similar to this compound, have been extensively monitored. This research contributes to our understanding of their distribution, bioaccumulation, and potential effects on wildlife and humans (Houde et al., 2006).

Future Directions

The trifluoromethyl group is playing an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that compounds containing this group, such as “®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid”, may have potential future applications in these areas.

properties

IUPAC Name

(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O5S/c1-6(9(14)15)7-2-4-8(5-3-7)18-19(16,17)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNEQGTEVFGPL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165959
Record name (αR)-α-Methyl-4-[[(trifluoromethyl)sulfonyl]oxy]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

533931-60-1
Record name (αR)-α-Methyl-4-[[(trifluoromethyl)sulfonyl]oxy]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533931-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-4-[[(trifluoromethyl)sulfonyl]oxy]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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